molecular formula C18H23N5O7S B1387650 Succinimidyl 6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoate CAS No. 1858255-08-9

Succinimidyl 6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoate

Cat. No.: B1387650
CAS No.: 1858255-08-9
M. Wt: 453.5 g/mol
InChI Key: MMPAJYBUTABRFE-UHFFFAOYSA-N
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Description

Succinimidyl 6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoate is a useful research compound. Its molecular formula is C18H23N5O7S and its molecular weight is 453.5 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Succinimidyl 6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoate plays a crucial role in biochemical reactions, particularly in the labeling of amino groups. This compound interacts with enzymes, proteins, and other biomolecules through its succinimidyl ester group, which reacts with primary amines to form stable amide bonds. This reaction is highly specific and efficient, making it ideal for labeling proteins and peptides in various biochemical assays .

Cellular Effects

The effects of this compound on cells and cellular processes are significant. This compound influences cell function by labeling proteins and peptides, which can affect cell signaling pathways, gene expression, and cellular metabolism. The labeled proteins can be tracked and studied to understand their roles in various cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of stable amide bonds with primary amines in proteins and peptides. This binding interaction is highly specific and efficient, allowing for precise labeling of target biomolecules. The labeled proteins can then be studied to understand their roles in various biochemical pathways and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider in experimental design. Studies have shown that this compound is stable under specific storage conditions, but it can degrade over time when exposed to light, moisture, or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively labels proteins and peptides without causing significant toxicity. At higher doses, toxic or adverse effects can be observed, including changes in cellular function and metabolism. Threshold effects have been identified in various studies, highlighting the importance of optimizing dosage for specific experimental conditions .

Metabolic Pathways

This compound is involved in several metabolic pathways. This compound interacts with enzymes and cofactors that facilitate its labeling reactions. The effects on metabolic flux and metabolite levels can be significant, as the labeled proteins and peptides can alter the dynamics of various biochemical pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function in biochemical assays .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of the labeled proteins and peptides can provide valuable insights into their roles in various cellular processes .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[[4-(dimethylsulfamoyl)-2,1,3-benzoxadiazol-7-yl]amino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O7S/c1-22(2)31(27,28)13-8-7-12(17-18(13)21-30-20-17)19-11-5-3-4-6-16(26)29-23-14(24)9-10-15(23)25/h7-8,19H,3-6,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPAJYBUTABRFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)NCCCCCC(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001108005
Record name Hexanoic acid, 6-[[7-[(dimethylamino)sulfonyl]-2,1,3-benzoxadiazol-4-yl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001108005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858255-08-9
Record name Hexanoic acid, 6-[[7-[(dimethylamino)sulfonyl]-2,1,3-benzoxadiazol-4-yl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858255-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanoic acid, 6-[[7-[(dimethylamino)sulfonyl]-2,1,3-benzoxadiazol-4-yl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001108005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Succinimidyl 6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoate
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Succinimidyl 6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoate
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Succinimidyl 6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoate
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Succinimidyl 6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoate
Reactant of Route 5
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Succinimidyl 6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoate
Reactant of Route 6
Succinimidyl 6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoate

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